N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide
Overview
Description
N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.07970687 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
- A study by Ertan et al. (2007) synthesized derivatives of N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide and tested their antimicrobial properties. These derivatives showed broad-spectrum activity against various microorganisms, including drug-resistant strains, indicating their potential as antimicrobial agents (Ertan, Yildiz, Ozkan, Temiz-Arpaci, Kaynak, Yalcin, Akı-Şener, & Abbasoǧlu, 2007).
Antifungal and Antibacterial Agents
- Another study by Ören et al. (2004) synthesized N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides as potential metabolites of antimicrobial active benzoxazoles. These compounds exhibited antifungal activity and were effective against various bacteria, suggesting their potential as antimicrobial agents (Ören, Şener, Ertaş, Arpaci, Yalcin, & Altanlar, 2004).
Chemical Synthesis and Stability
- The chemical synthesis and stability of this compound and its analogs have been explored in various studies. Mijin et al. (2002) investigated the alkylation of N-substituted 2-phenylacetamides, providing insights into the reactivity and orientation of these compounds in chemical reactions (Mijin, Jankovic, & Petrović, 2002).
Biological Activities
- Girel et al. (2022) conducted a study on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers. This study explored the alternative pathways to 2-amidophenol-derived phytotoxic metabolites, indicating the compound's potential in biological applications (Girel, Schütz, Bigler, Dörmann, & Schulz, 2022).
Applications in Drug Synthesis
- Research by De Angelis et al. (2017) demonstrated the continuous-flow reduction of a precursor to Mirabegron, involving (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This study highlights the importance of this compound in the synthesis of pharmaceutical compounds (De Angelis, Carlucci, Candia, Rebuzzini, Celestini, Riscazzi, Luisi, & Degennaro, 2017).
Fungicidal Properties
- Mukhtorov et al. (2019) investigated the fungicidal properties of derivatives of 2-amino-4-nitrophenol, including N-(2-hydroxy-5-nitrophenyl)acetamide. This study found that replacing the hydrogen atom in the amino group with different organic radicals enhanced fungicidal activity against several phytopathogen fungi (Mukhtorov, Pestsov, Nikishina, Ivanova, Atroshchenko, & Perelomov, 2019).
Properties
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13-7-6-11(16(19)20)9-12(13)15-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMESAAINUZGONG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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